AT7867 dihydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

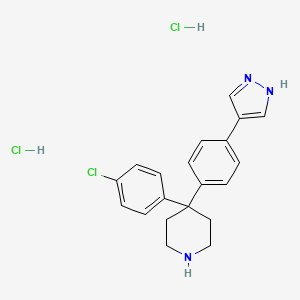

4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3.2ClH/c21-19-7-5-18(6-8-19)20(9-11-22-12-10-20)17-3-1-15(2-4-17)16-13-23-24-14-16;;/h1-8,13-14,22H,9-12H2,(H,23,24);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUAUJBVBVIUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AT7867 Dihydrochloride: A Technical Guide to its Discovery, Mechanism of Action, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT7867 is a potent, orally bioavailable, small-molecule inhibitor targeting the AGC kinase family, primarily the Akt (Protein Kinase B) isoforms and p70 S6 Kinase (p70S6K).[1][2][3][4] This technical guide provides a comprehensive overview of the discovery of AT7867, its mechanism of action, and its therapeutic potential in oncology and regenerative medicine. The document includes a compilation of key quantitative data, detailed experimental methodologies derived from published studies, and visualizations of the relevant signaling pathways and experimental workflows. While the complete, detailed synthesis protocol for AT7867 dihydrochloride is not publicly available in the referenced literature, this guide furnishes a thorough understanding of its biological and pharmacological profile.

Discovery and Rationale

AT7867 was identified through a fragment-based lead discovery approach coupled with structure-based drug design.[1] The primary target, the serine/threonine kinase Akt, is a critical node in signal transduction pathways that regulate cell proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/Akt signaling pathway is a frequent event in a wide range of human cancers, making Akt an attractive target for therapeutic intervention.[1] AT7867 was developed as an ATP-competitive inhibitor designed to block the catalytic activity of Akt and subsequently inhibit the growth of tumors with a dependency on this pathway.[1][2]

Mechanism of Action

AT7867 exerts its biological effects by competitively binding to the ATP-binding pocket of Akt kinases (Akt1, Akt2, and Akt3) and other related AGC family kinases, notably p70S6K and PKA.[2][3][4] By inhibiting these kinases, AT7867 effectively blocks the phosphorylation of their downstream substrates, leading to the disruption of pro-survival and pro-proliferative signaling cascades.[1] This inhibition ultimately results in cell cycle arrest and induction of apoptosis in cancer cells.[1]

Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the points of inhibition by AT7867.

Caption: PI3K/Akt signaling pathway and inhibition by AT7867.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of AT7867

| Kinase | IC50 (nM) |

| Akt1 | 32 |

| Akt2 | 17 |

| Akt3 | 47 |

| p70S6K | 85 |

| PKA | 20 |

Data sourced from MedChemExpress, Selleck Chemicals, and others.[2][3][4]

Table 2: Anti-proliferative Activity of AT7867 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| MES-SA | Uterine Sarcoma | 0.9 |

| MDA-MB-468 | Breast Cancer | 2.26 |

| MCF-7 | Breast Cancer | 1.86 |

| HCT116 | Colon Cancer | 1.76 |

| HT29 | Colon Cancer | 3.04 |

| U87MG | Glioblastoma | 8.22 |

| PC-3 | Prostate Cancer | 10.37 |

| DU145 | Prostate Cancer | 11.86 |

Data sourced from MedChemExpress.[2]

Table 3: Effect of AT7867 on Pancreatic Progenitor Cell Differentiation

| Cell Population | Control (-AT7867) | +AT7867 | p-value |

| PDX1+NKX6.1+ (%) | 50.9 | 90.8 | 0.0021 |

| PDX1+GP2+ (%) | 39.22 | 90.0 | 0.0021 |

Data represents the percentage of double-positive cells.[5][6][7]

Experimental Protocols

In Vitro Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of AT7867 against target kinases.

-

Methodology: Radiometric filter binding assays were utilized.

-

Kinase reactions were initiated in the presence of varying concentrations of AT7867.

-

The reaction mixture typically contained the kinase, a substrate (e.g., GSK3β for Akt), and radiolabeled ATP ([γ-³³P]ATP).

-

Following incubation, the reaction was stopped, and the mixture was transferred to a filter plate to capture the phosphorylated substrate.

-

Unincorporated [γ-³³P]ATP was washed away.

-

The radioactivity retained on the filter, corresponding to the amount of phosphorylated substrate, was quantified using a scintillation counter.

-

IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assays

-

Objective: To assess the anti-proliferative effects of AT7867 on cancer cell lines.

-

Methodology:

-

Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were then treated with a range of concentrations of AT7867 or vehicle control.

-

After a specified incubation period (e.g., 72 hours), cell viability was assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay or MTT assay.

-

The absorbance was measured using a plate reader, and the percentage of cell growth inhibition was calculated relative to the vehicle-treated control.

-

IC50 values were determined by fitting the data to a sigmoidal dose-response curve.

-

Pancreatic Progenitor Cell Differentiation

-

Objective: To evaluate the effect of AT7867 on the differentiation of human induced pluripotent stem cells (hiPSCs) into pancreatic progenitors (PPs).

-

Methodology:

-

hiPSCs were differentiated in a multi-stage protocol.

-

AT7867 was added during Stage 4 of the differentiation process.

-

At the end of Stage 4, cells were harvested and analyzed by flow cytometry.

-

Cells were stained with fluorescently labeled antibodies against key pancreatic progenitor markers, such as PDX1, NKX6.1, and GP2.

-

The percentage of cells co-expressing these markers was quantified to determine the efficiency of differentiation.

-

Synthesis of this compound

Caption: Conceptual workflow for the synthesis of this compound.

Applications and Future Directions

AT7867 has demonstrated significant potential in two distinct therapeutic areas:

-

Oncology: As a potent inhibitor of the Akt signaling pathway, AT7867 has shown efficacy in preclinical models of various cancers, particularly those with activating mutations in the PI3K/Akt pathway.[1] Further clinical investigation is warranted to determine its safety and efficacy in cancer patients.

-

Regenerative Medicine: The discovery that AT7867 can enhance the differentiation of hiPSCs into pancreatic progenitors opens up new avenues for the development of cell-based therapies for diabetes.[5][6][7] This finding suggests a role for Akt signaling in pancreatic development and provides a chemical tool to improve the generation of therapeutically relevant cell populations.

Future research should focus on elucidating the precise molecular mechanisms by which AT7867 promotes pancreatic progenitor differentiation and on conducting further preclinical studies to evaluate its long-term safety and efficacy for both cancer and diabetes applications.

Conclusion

This compound is a well-characterized, potent inhibitor of the Akt signaling pathway with demonstrated preclinical activity in oncology and a novel, promising application in regenerative medicine. This technical guide has summarized the key findings related to its discovery, mechanism of action, and biological effects, providing a valuable resource for researchers in the field. While a detailed synthesis protocol is not publicly available, the compiled data and conceptual workflows offer a strong foundation for further investigation and development of this promising therapeutic agent.

References

- 1. adooq.com [adooq.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and pharmacological characterization of novel N-(trans-4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)cyclohexyl)amides as potential multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. The synthesis of isotopologues of AZD7307: A selective β2 -adrenoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

AT7867 Dihydrochloride: A Deep Dive into its Anti-Cancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AT7867 dihydrochloride is a potent, orally bioavailable, ATP-competitive small molecule inhibitor with significant anti-neoplastic properties. This technical guide elucidates the core mechanism of action of AT7867 in cancer cells, detailing its primary molecular targets, the subsequent impact on critical downstream signaling pathways, and its efficacy in preclinical models. The information is presented to provide a comprehensive understanding for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

Core Mechanism of Action: Multi-Target Kinase Inhibition

AT7867 exerts its anti-cancer effects by targeting key serine/threonine kinases within the AGC kinase family, primarily the Akt (Protein Kinase B) isoforms and p70 S6 Kinase (p70S6K).[1] It also demonstrates potent inhibition of Protein Kinase A (PKA).[2][3] By binding to the ATP-binding pocket of these kinases, AT7867 effectively blocks their catalytic activity, leading to a cascade of downstream effects that culminate in cell growth inhibition and apoptosis.[1]

Primary Molecular Targets

AT7867 is a potent inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), which are central nodes in a signaling pathway that promotes cell survival, proliferation, and growth.[2][3] The inhibition of Akt is a key component of AT7867's anti-cancer activity.[1] Additionally, AT7867 potently inhibits p70S6K, a downstream effector of the mTOR signaling pathway, and PKA.[2][3]

Table 1: In Vitro Kinase Inhibitory Activity of AT7867

| Target Kinase | IC50 (nM) |

| Akt1 | 32 |

| Akt2 | 17 |

| Akt3 | 47 |

| p70S6K | 85 |

| PKA | 20 |

Data sourced from MedchemExpress, Tocris Bioscience.[2][3]

The inhibition of Akt2 by AT7867 has been shown to be ATP-competitive, with a Ki of 18 nM.[2][4]

Downstream Signaling Pathways Affected by AT7867

The inhibition of Akt and p70S6K by AT7867 leads to the disruption of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell fate. This pathway is frequently hyperactivated in a wide range of human cancers.

Inhibition of Akt Substrate Phosphorylation

A primary consequence of AT7867 activity is the reduced phosphorylation of downstream Akt substrates. A key substrate is Glycogen Synthase Kinase 3 beta (GSK3β). Inhibition of GSK3β phosphorylation by AT7867 has been observed in human tumor cells with IC50 values in the range of 2-4 μM.[4] AT7867 also induces the phosphorylation of other direct Akt substrates, including the pro-apoptotic transcription factors FKHR (FoxO1a) and FKHRL1 (FoxO3a).[4]

Inhibition of p70S6K and Downstream Effects

By directly inhibiting p70S6K, AT7867 blocks the phosphorylation of the S6 ribosomal protein (S6RP).[1][4] This inhibition disrupts protein synthesis and cell growth. The dual blockade of both Akt and p70S6K is a novel therapeutic strategy that may offer advantages in overcoming resistance mechanisms.[1]

Caption: AT7867 inhibits Akt and p70S6K, disrupting the PI3K/Akt/mTOR pathway.

Cellular and In Vivo Anti-Cancer Activity

AT7867 demonstrates potent anti-proliferative activity across a range of human cancer cell lines, particularly those with mutations in PTEN or PIK3CA.[4]

In Vitro Growth Inhibition

AT7867 effectively inhibits the proliferation of various cancer cell lines, with IC50 values in the low micromolar range.

Table 2: Anti-proliferative Activity of AT7867 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| MES-SA | Uterine Sarcoma | 0.9 - 0.94 |

| MDA-MB-468 | Breast Cancer | 2.26 |

| MCF-7 | Breast Cancer | 1.86 |

| HCT116 | Colon Cancer | 1.76 |

| HT29 | Colon Cancer | 3.04 |

| U87MG | Glioblastoma | 8.22 |

| PC-3 | Prostate Cancer | 10 - 10.37 |

| DU145 | Prostate Cancer | 11.86 |

Data sourced from MedchemExpress and Selleck Chemicals.[2][4]

Treatment with AT7867 also leads to the induction of apoptosis, as detected by multiple methods in tumor cells.[1][5]

In Vivo Efficacy in Xenograft Models

Oral or intraperitoneal administration of AT7867 has been shown to inhibit tumor growth in human tumor xenograft models. In a PTEN-deficient U87MG human glioblastoma xenograft model, administration of AT7867 (90 mg/kg p.o. or 20 mg/kg i.p.) resulted in the inhibition of downstream substrate phosphorylation of both Akt and p70S6K, induction of apoptosis, and significant tumor growth inhibition.[1][5] The bioavailability of AT7867 in mice is reported to be 44% via the oral route.[4] It also significantly inhibits tumor growth in MES-SA xenografts.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following outlines a general methodology for key experiments based on the cited literature.

In Vitro Kinase Assays

-

Principle: To determine the direct inhibitory effect of AT7867 on the enzymatic activity of target kinases.

-

Methodology: Radiometric filter binding assays are commonly employed.[4]

-

Set up assay reactions containing the purified kinase (e.g., Akt2, PKA, p70S6K), a suitable substrate (e.g., a specific peptide), and radiolabeled ATP (e.g., [γ-³³P]ATP) in the presence of varying concentrations of AT7867 or a vehicle control.

-

Incubate the reactions to allow for kinase activity.

-

Stop the reactions and spot the mixture onto filter papers.

-

Wash the filter papers to remove unincorporated ATP.

-

Measure the radioactivity retained on the filters, which corresponds to the amount of phosphorylated substrate.

-

Calculate the IC50 values by plotting the percentage of kinase inhibition against the log concentration of AT7867.

-

Cellular Proliferation Assays

-

Principle: To assess the effect of AT7867 on the growth of cancer cell lines.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of AT7867 for a specified period (e.g., 72 hours).

-

Assess cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.

-

Measure the absorbance or luminescence and calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.

-

Determine the IC50 values from the dose-response curves.

-

Western Blot Analysis for Phosphoprotein Levels

-

Principle: To measure the effect of AT7867 on the phosphorylation status of downstream signaling proteins.

-

Methodology:

-

Treat cancer cells with AT7867 for a defined period.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-GSK3β, phospho-S6RP) and total protein levels as loading controls.

-

Incubate with appropriate secondary antibodies conjugated to horseradish peroxidase.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Caption: A typical experimental workflow for evaluating AT7867's anti-cancer effects.

Conclusion

This compound is a potent and selective inhibitor of the Akt and p70S6K signaling pathways. Its ability to simultaneously block these two key regulators of cell growth and survival provides a strong rationale for its development as an anti-cancer therapeutic. The preclinical data demonstrate significant anti-proliferative and pro-apoptotic activity in a variety of cancer models. Further investigation in clinical settings is warranted to fully elucidate its therapeutic potential. While no clinical trials for AT7867 have been initiated to date, its robust preclinical profile makes it a compound of continued interest in oncology research.[6]

References

- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bio-techne.com [bio-techne.com]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

AT7867 Dihydrochloride: A Technical Guide to its ATP-Competitive Inhibition of Akt and p70S6K

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7867 dihydrochloride is a potent, orally bioavailable, small-molecule inhibitor targeting key nodes in the PI3K/Akt/mTOR signaling pathway.[1] Developed through fragment-based lead discovery and structure-based drug design, AT7867 functions as an ATP-competitive inhibitor of the serine/threonine kinases Akt (also known as Protein Kinase B or PKB) and p70 S6 Kinase (p70S6K), as well as Protein Kinase A (PKA).[1] The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2] This technical guide provides an in-depth overview of AT7867, including its mechanism of action, quantitative potency, effects on signaling pathways, and detailed experimental protocols for its characterization.

Mechanism of Action

AT7867 exerts its inhibitory effects by competing with ATP for binding to the kinase domain of its target proteins.[1] This mode of action prevents the transfer of the gamma-phosphate from ATP to the kinase's substrates, thereby blocking downstream signaling. The inhibition of Akt prevents the phosphorylation and subsequent regulation of a multitude of downstream effectors, including Glycogen Synthase Kinase 3β (GSK3β) and the FOXO family of transcription factors.[3] By also targeting p70S6K, a key kinase downstream of mTOR, AT7867 further disrupts the regulation of protein synthesis and cell growth.[1]

Quantitative Data

The potency of AT7867 has been quantified through various in vitro assays, including cell-free kinase assays and cell-based proliferation assays.

Table 1: In Vitro Kinase Inhibitory Potency of AT7867

| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |

| Akt1 | 32 | Not Reported | Radiometric Filter Binding |

| Akt2 | 17 | 18 | Radiometric Filter Binding |

| Akt3 | 47 | Not Reported | Radiometric Filter Binding |

| p70S6K | 85 | Not Reported | Radiometric Filter Binding |

| PKA | 20 | Not Reported | Radiometric Filter Binding |

Data sourced from multiple references.[1][4]

Table 2: Anti-proliferative Activity of AT7867 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MES-SA | Uterine Sarcoma | 0.94 |

| MDA-MB-468 | Breast Cancer | 2.26 |

| MCF-7 | Breast Cancer | 1.86 |

| HCT116 | Colon Cancer | 1.76 |

| HT29 | Colon Cancer | 3.04 |

| U87MG | Glioblastoma | 8.22 |

| PC-3 | Prostate Cancer | 10.37 |

| DU145 | Prostate Cancer | 11.86 |

Data represents the concentration required to inhibit cell growth by 50% after 72 hours of treatment.[4]

Signaling Pathways and Cellular Effects

AT7867's dual inhibition of Akt and p70S6K leads to a cascade of downstream effects, ultimately impacting cell proliferation, survival, and apoptosis.

AT7867 Inhibition of the Akt/p70S6K Signaling Pathway

Caption: AT7867 inhibits Akt and p70S6K, blocking downstream signaling.

The inhibition of Akt by AT7867 relieves the inhibitory phosphorylation of GSK3β, leading to its activation.[1] This can result in the downregulation of proteins involved in cell cycle progression, such as cyclin D1. Furthermore, by blocking Akt's anti-apoptotic signals, AT7867 can induce programmed cell death in cancer cells.[1] The concurrent inhibition of p70S6K disrupts the phosphorylation of the S6 ribosomal protein, a key step in the translation of mRNAs essential for cell growth and proliferation.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize AT7867.

Radiometric Kinase Assay (for Akt, p70S6K, PKA)

This protocol describes a general method for determining the in vitro potency of AT7867 against its target kinases.

Materials:

-

Purified recombinant kinase (Akt1, Akt2, Akt3, p70S6K, or PKA)

-

Specific peptide substrate (e.g., Aktide-2T for Akt2)

-

[γ-³²P]ATP (or [γ-³³P]ATP)

-

Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl₂, 1 mM DTT)

-

This compound serially diluted in DMSO

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, the specific peptide substrate, and the purified kinase enzyme in a microcentrifuge tube on ice.

-

Add a range of concentrations of AT7867 (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse the papers with acetone and allow them to air dry.

-

Place the dry papers into scintillation vials with a suitable scintillant and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each AT7867 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

In-Cell Western Blot for Phospho-GSK3β

This method is used to determine the cellular potency of AT7867 by measuring the phosphorylation of a direct Akt substrate.

Materials:

-

Human cancer cell line (e.g., U87MG)

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: rabbit anti-phospho-GSK3β (Ser9) and mouse anti-total GSK3β

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of AT7867 (or DMSO vehicle control) for a specified time (e.g., 1-2 hours).

-

Wash the cells with ice-cold PBS and lyse them directly in the well with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-GSK3β (Ser9) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total GSK3β as a loading control.

-

Quantify the band intensities and normalize the phospho-GSK3β signal to the total GSK3β signal. Determine the IC50 for the inhibition of GSK3β phosphorylation.

General Experimental Workflow

References

- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AT7867 Inhibits the Growth of Colorectal Cancer Stem-Like Cells and Stemness by Regulating the Stem Cell Maintenance Factor Ascl2 and Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospho-GSK-3 alpha/beta (Ser21/9) (37F11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 4. selleck.co.jp [selleck.co.jp]

AT7867 Dihydrochloride: A Potent Dual Inhibitor of Akt and p70S6K in the PI3K/Akt/mTOR Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AT7867 dihydrochloride is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor that targets key nodes within the PI3K/Akt/mTOR signaling cascade. Specifically, it demonstrates robust inhibitory activity against all three isoforms of Akt (Akt1, Akt2, and Akt3), as well as p70 S6 kinase (p70S6K) and protein kinase A (PKA).[1][2] This dual inhibitory action on both Akt and its downstream effector p70S6K makes AT7867 a compelling agent for investigation in various cancers characterized by aberrant PI3K/Akt pathway activation. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental protocols related to AT7867, serving as a valuable resource for researchers in oncology and drug discovery.

Introduction to the Akt/p70S6K/PKA Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. The serine/threonine kinase Akt is a central hub in this pathway, and its dysregulation is a frequent event in human cancers, often associated with malignant transformation and resistance to therapy.[3]

Upon activation by upstream signals, Akt phosphorylates a multitude of downstream substrates, including Glycogen Synthase Kinase 3β (GSK3β) and the mTOR complex 1 (mTORC1). mTORC1, in turn, activates p70S6K, which promotes protein synthesis and cell growth by phosphorylating the S6 ribosomal protein (S6RP).[1] PKA is another important serine/threonine kinase involved in various cellular functions, and its inhibition by AT7867 adds to the compound's complex pharmacological profile.[2]

Mechanism of Action of this compound

AT7867 exerts its therapeutic effects by acting as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases and preventing the transfer of phosphate to their respective substrates.[1][4] This competitive inhibition effectively blocks the downstream signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[1] The dual targeting of both Akt and p70S6K by AT7867 offers a potentially more comprehensive blockade of the PI3K/Akt pathway compared to inhibitors that target only a single kinase.[3]

Quantitative Data Presentation

The potency of AT7867 has been evaluated in various in vitro and cellular assays. The following tables summarize the key quantitative data available for this inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity of AT7867 [2][5][6][7][8][9][10]

| Kinase Target | IC50 (nM) |

| Akt1 | 32 |

| Akt2 | 17 |

| Akt3 | 47 |

| p70S6K | 85 |

| PKA | 20 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Cellular Proliferation Inhibitory Activity of AT7867 in Human Cancer Cell Lines [2][3][4][5]

| Cell Line | Cancer Type | IC50 (μM) |

| MES-SA | Uterine Sarcoma | 0.94 |

| MDA-MB-468 | Breast Cancer | 2.26 |

| MCF-7 | Breast Cancer | 1.86 |

| HCT116 | Colon Cancer | 1.76 |

| HT29 | Colon Cancer | 3.04 |

| U87MG | Glioblastoma | 8.22 |

| PC-3 | Prostate Cancer | 10.37 |

| DU145 | Prostate Cancer | 11.86 |

IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50% after 72 hours of treatment.

Table 3: Cellular Mechanistic Potency of AT7867 [3][7]

| Cellular Target | Cell Line | IC50 (μM) |

| p-GSK3β (Ser9) | Multiple Cancer Cell Lines | 2 - 4 |

IC50 value represents the concentration of the inhibitor required to inhibit the phosphorylation of the substrate by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity of AT7867.

In Vitro Kinase Assay

This protocol describes a radiometric filter binding assay to determine the in vitro inhibitory activity of AT7867 against Akt2, PKA, and p70S6K.[2][7]

Materials:

-

Recombinant human Akt2, PKA, or p70S6K enzyme

-

Peptide substrates:

-

Akt2: Aktide-2T (HARKRERTYSFGHHA)

-

PKA: GRTGRRNSI

-

p70S6K: AKRRRLSSLRA

-

-

[γ-³³P]ATP

-

Assay buffer (specific for each kinase, generally containing MOPS, β-glycerophosphate, EDTA, MgCl₂, DTT, and BSA)

-

This compound

-

Filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of AT7867 in the appropriate assay buffer.

-

In a 96-well plate, add the kinase, its specific peptide substrate, and the diluted AT7867.

-

Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radioactive ATP.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 20-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated peptide.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of AT7867 and determine the IC50 value using a suitable software.

Cell Viability Assay

This protocol describes a colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to assess the effect of AT7867 on cancer cell proliferation.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of AT7867 for 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment and determine the IC50 value.

Western Blot Analysis

This protocol is used to assess the effect of AT7867 on the phosphorylation status of key proteins in the Akt signaling pathway.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF or nitrocellulose)

-

Primary antibodies against total and phosphorylated forms of Akt, GSK3β, and S6RP

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with AT7867 for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the changes in protein phosphorylation.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.

Caption: The Akt/p70S6K/PKA signaling pathway and the inhibitory action of AT7867.

Caption: A typical experimental workflow for evaluating the efficacy of AT7867.

In Vivo Efficacy

Administration of AT7867 in preclinical xenograft models has demonstrated significant anti-tumor activity. In mice bearing PTEN-deficient U87MG human glioblastoma xenografts, oral (90 mg/kg) or intraperitoneal (20 mg/kg) administration of AT7867 led to the inhibition of phosphorylation of downstream substrates of both Akt and p70S6K.[1][11] This was accompanied by the induction of apoptosis and a significant inhibition of tumor growth.[1][11] Furthermore, AT7867 has shown a favorable oral bioavailability of 44% in mice.[2][7]

Conclusion

This compound is a potent dual inhibitor of Akt and p70S6K, with additional activity against PKA. Its ability to effectively block key nodes in the PI3K/Akt/mTOR signaling pathway translates to significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines and in vivo tumor models. The comprehensive data and detailed protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of AT7867 in oncology. While no clinical trial data is currently available for AT7867, its robust preclinical profile warrants further evaluation as a potential anti-cancer agent.[11]

References

- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. AT7867 | S6 Kinase | PKA | Akt | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. AT 7867 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]

- 10. p70 s6k — TargetMol Chemicals [targetmol.com]

- 11. apexbt.com [apexbt.com]

AT7867 Dihydrochloride: A Technical Guide to its Effects on Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT7867 dihydrochloride is a potent, ATP-competitive small molecule inhibitor targeting the AGC kinase family, with primary activity against Akt (also known as Protein Kinase B or PKB), p70 S6 Kinase (p70S6K), and Protein Kinase A (PKA). By inhibiting these crucial nodes in cellular signaling, AT7867 disrupts key pathways involved in cell growth, proliferation, survival, and metabolism. This technical guide provides an in-depth analysis of the downstream signaling effects of AT7867, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action and Primary Targets

AT7867 is a potent inhibitor of several key kinases within the AGC family.[1][2] It competitively binds to the ATP-binding pocket of its target kinases, preventing phosphorylation of their downstream substrates.[1] The primary targets of AT7867 are the three isoforms of Akt, p70S6K, and PKA.[1][3][4]

Table 1: In Vitro Kinase Inhibition by this compound

| Target Kinase | IC50 (nM) |

| Akt1 | 32[2][3][4] |

| Akt2 | 17[2][3][4] |

| Akt3 | 47[2][3][4] |

| p70S6K | 85[2][3][4] |

| PKA | 20[2][3][4] |

IC50 values represent the concentration of AT7867 required to inhibit 50% of the kinase activity in in vitro assays.

Downstream Signaling Pathways Modulated by AT7867

The inhibitory action of AT7867 on Akt and p70S6K leads to a cascade of effects on their downstream signaling pathways, ultimately impacting cell proliferation, survival, and apoptosis.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. AT7867's inhibition of Akt directly impacts this pathway. A key downstream substrate of Akt is Glycogen Synthase Kinase 3β (GSK3β). AT7867 treatment leads to a significant reduction in the phosphorylation of GSK3β at Serine 9, a modification that normally inhibits GSK3β activity.[1]

Another critical downstream effector of the PI3K/Akt/mTOR pathway is p70S6K, which is also directly inhibited by AT7867.[1] A primary substrate of p70S6K is the S6 ribosomal protein (S6RP). Inhibition of p70S6K by AT7867 results in decreased phosphorylation of S6RP.[1] The phosphorylation status of both GSK3β and S6RP are commonly used as pharmacodynamic biomarkers to assess the in-cell activity of AT7867.[3]

Cellular and In Vivo Effects of AT7867

The inhibition of key survival pathways by AT7867 translates into potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, particularly those with a dependency on the PI3K/Akt pathway, such as PTEN-deficient tumors.

Table 2: Anti-proliferative Activity of AT7867 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MES-SA | Uterine Sarcoma | 0.94[4] |

| HCT116 | Colon Carcinoma | 1.76[4] |

| MCF-7 | Breast Carcinoma | 1.86[4] |

| MDA-MB-468 | Breast Carcinoma | 2.26[4] |

| HT29 | Colon Carcinoma | 3.04[4] |

| U87MG | Glioblastoma | 8.22[4] |

| PC-3 | Prostate Carcinoma | 10.37[4] |

| DU145 | Prostate Carcinoma | 11.86[4] |

IC50 values represent the concentration of AT7867 required to inhibit cell proliferation by 50%.

In vivo studies using human tumor xenograft models have demonstrated the anti-tumor efficacy of AT7867. Administration of AT7867 to athymic mice bearing U87MG (glioblastoma) or MES-SA (uterine sarcoma) xenografts resulted in significant tumor growth inhibition.[1][4] These in vivo effects were accompanied by pharmacodynamic changes, including the inhibition of GSK3β and S6RP phosphorylation in tumor tissues, confirming target engagement.[3]

Detailed Experimental Protocols

The following protocols provide a framework for key experiments to assess the downstream signaling effects of AT7867.

In Vitro Kinase Assay (Radiometric Filter Binding Format)

This protocol is adapted for measuring the activity of Akt2 and can be modified for other kinases.

Materials:

-

Active Akt2 enzyme

-

Aktide-2T peptide substrate (HARKRERTYSFGHHA)

-

This compound

-

Kinase Assay Buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl2, 1 mM sodium orthovanadate, 1 mM DTT

-

[γ-33P]ATP

-

1% Phosphoric Acid

-

Phosphocellulose P81 paper

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, 25 µM Aktide-2T peptide, and the desired concentration of AT7867.

-

Initiate the reaction by adding active Akt2 enzyme and [γ-33P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

Western Blot Analysis of Downstream Signaling

This protocol is for assessing the phosphorylation status of Akt, GSK3β, and S6RP in cell lysates.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK3β (Ser9), anti-GSK3β, anti-phospho-S6RP (Ser235/236), anti-S6RP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of AT7867 for the specified time.

-

Lyse the cells in ice-cold Lysis Buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the anti-proliferative effects of AT7867.

Materials:

-

Cancer cell lines

-

96-well plates

-

This compound

-

MTS or MTT reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of AT7867 for a specified period (e.g., 72 hours).

-

Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

In Vivo Human Tumor Xenograft Study

This protocol provides a general outline for assessing the anti-tumor efficacy of AT7867 in vivo.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Human cancer cell line (e.g., U87MG)

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in PBS or with Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer AT7867 (e.g., 90 mg/kg, p.o. or 20 mg/kg, i.p.) or vehicle control to the respective groups according to a predetermined schedule (e.g., daily, five days a week).[1]

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).

Conclusion

This compound is a potent multi-kinase inhibitor that effectively targets the Akt and p70S6K signaling pathways. Its ability to suppress the phosphorylation of key downstream effectors like GSK3β and S6RP leads to significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines and in vivo tumor models. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of AT7867 and to explore its mechanism of action in greater detail.

References

Foundational Research on AT7867 Dihydrochloride's Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7867 dihydrochloride is a potent, ATP-competitive small molecule inhibitor targeting key nodes within the AGC kinase family. This technical guide provides an in-depth overview of the foundational research delineating the primary molecular targets of AT7867, detailing the experimental methodologies employed for their identification and characterization. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the study of signal transduction pathways and the development of targeted cancer therapeutics.

Quantitative Analysis of AT7867 Kinase Inhibition

The inhibitory activity of AT7867 has been quantified against a panel of kinases, revealing a high affinity for Akt isoforms and other related AGC family kinases. The half-maximal inhibitory concentrations (IC50) and the inhibitory constant (Ki) are summarized below.

| Target Kinase | IC50 (nM) | Ki (nM) | Notes |

| Akt1 | 32 | - | Cell-free assay.[1][2][3][4] |

| Akt2 | 17 | 18 | ATP-competitive inhibition.[1][2][3][4] |

| Akt3 | 47 | - | Cell-free assay.[1][2][3][4] |

| p70S6K | 85 | - | Also known as S6K1.[1][2][3][4] |

| PKA | 20 | - | Protein Kinase A.[1][2][3][4] |

Cellular Activity of AT7867

AT7867 demonstrates potent anti-proliferative effects in a variety of human cancer cell lines, particularly those with activating mutations in the PI3K/Akt pathway.

| Cell Line | Cancer Type | IC50 (µM) |

| MES-SA | Uterine Sarcoma | 0.94 |

| MDA-MB-468 | Breast Cancer | 2.26 |

| MCF-7 | Breast Cancer | 1.86 |

| HCT116 | Colon Cancer | 1.76 |

| HT29 | Colon Cancer | 3.04 |

| U87MG | Glioblastoma | 8.22 |

| PC-3 | Prostate Cancer | 10.37 |

| DU145 | Prostate Cancer | 11.86 |

Experimental Protocols

In Vitro Kinase Assays (Radiometric Filter Binding)

Objective: To determine the direct inhibitory effect of AT7867 on the enzymatic activity of purified kinases.

General Principle: These assays measure the incorporation of radiolabeled phosphate (from [γ-33P]ATP) into a specific peptide or protein substrate by the target kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

Protocol for Akt Kinase Assay:

-

Reaction Buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.

-

Substrate: 25 µM Crosstide (GRPRTSSFAEG).

-

Enzyme: Recombinant human Akt1, Akt2, or Akt3.

-

ATP: 15 µM [γ-33P]ATP.

-

Procedure:

-

Combine the kinase, substrate, and varying concentrations of AT7867 in the reaction buffer.

-

Initiate the reaction by adding [γ-33P]ATP.

-

Incubate for a specified time at a controlled temperature (e.g., 30°C for 30 minutes).

-

Stop the reaction by adding 3% phosphoric acid.

-

Transfer the reaction mixture to a P30 filtermat.

-

Wash the filtermat to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity on the filtermat using a scintillation counter.

-

Calculate IC50 values from the dose-response curves.

-

Protocol for p70S6K Kinase Assay:

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol.

-

Substrate: 50 µM S6 peptide (KRRRLASLR).

-

Enzyme: Recombinant human p70S6K.

-

ATP: 15 µM [γ-33P]ATP.

-

Procedure: Similar to the Akt kinase assay, with appropriate adjustments for the specific enzyme and substrate.

Cell-Based Assays

Objective: To assess the effect of AT7867 on signaling pathways and cell proliferation in a cellular context.

Cell Proliferation Assay (AlamarBlue®):

-

Cell Lines: Various human cancer cell lines (e.g., MCF-7, U87MG).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of AT7867 for 72 hours.

-

Add AlamarBlue® reagent to each well and incubate for 4-6 hours.

-

Measure the fluorescence or absorbance, which is proportional to the number of viable cells.

-

Calculate IC50 values from the dose-response curves.

-

Western Blot Analysis for Downstream Signaling:

-

Objective: To measure the phosphorylation status of downstream targets of the Akt pathway.

-

Procedure:

-

Treat cells with AT7867 for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., phospho-GSK-3β, phospho-S6 ribosomal protein).

-

Incubate with a secondary antibody conjugated to horseradish peroxidase.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Visualizations

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by AT7867.

Caption: Preclinical experimental workflow for the evaluation of AT7867.

References

exploring the cellular effects of AT7867 dihydrochloride

An In-Depth Technical Guide to the Cellular Effects of AT7867 Dihydrochloride

Introduction

This compound is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor.[1] It targets key nodes within the AGC kinase family, primarily the Akt (also known as Protein Kinase B or PKB) isoforms and the downstream p70 S6 Kinase (p70S6K).[1][2][3] The serine/threonine kinase Akt is a central regulator of diverse cellular processes, including cell proliferation, survival, glucose metabolism, and apoptosis.[1][4] Its aberrant activation is a frequent event in many human cancers, making it a compelling target for therapeutic intervention.[1] AT7867's dual inhibition of both Akt and p70S6K presents a novel strategy for anticancer therapy.[1] This document provides a comprehensive overview of the cellular effects of AT7867, detailing its mechanism of action, quantitative inhibitory data, experimental methodologies, and its impact on cellular signaling pathways.

Mechanism of Action

AT7867 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases and preventing their catalytic activity.[2][3] Its primary targets are the three isoforms of Akt (Akt1, Akt2, and Akt3) and the closely related AGC kinase family members, p70S6K and Protein Kinase A (PKA).[2][3][4] By inhibiting Akt, AT7867 effectively blocks the phosphorylation of numerous downstream substrates. This leads to the disruption of the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth and survival.[1][5] The direct inhibition of p70S6K further enhances this effect by blocking the phosphorylation of the S6 ribosomal protein (S6RP), a key component in protein synthesis and cell growth regulation.[1][2]

Quantitative Data

The potency of AT7867 has been quantified through various in vitro and cell-based assays. The following tables summarize its inhibitory concentrations against key kinases and its anti-proliferative effects across a panel of human cancer cell lines.

Table 1: In Vitro Kinase Inhibition by AT7867

| Target Kinase | IC50 (nM) | Ki (nM) | Citation(s) |

| Akt1 | 32 | Not Reported | [2][3][4][6] |

| Akt2 | 17 | 18 | [2][3][4][6] |

| Akt3 | 47 | Not Reported | [2][3][4][6] |

| p70S6K | 20 | Not Reported | [2][3][4][6] |

| PKA | 85 | Not Reported | [2][3][4][6] |

Table 2: Anti-proliferative Activity of AT7867 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| MES-SA | Uterine Sarcoma | 0.94 | [2][3] |

| MDA-MB-468 | Breast Cancer | 2.26 | [2][3] |

| MCF-7 | Breast Cancer | 1.86 | [2][3] |

| HCT116 | Colon Cancer | 1.76 | [2][3] |

| HT29 | Colon Cancer | 3.04 | [2][3] |

| U87MG | Glioblastoma | 8.22 | [2] |

| PC-3 | Prostate Cancer | 10.37 | [2] |

| DU145 | Prostate Cancer | 11.86 | [2] |

Signaling Pathways and Cellular Effects

AT7867's inhibition of the Akt/p70S6K axis triggers a cascade of downstream cellular events.

Caption: AT7867 inhibits Akt and p70S6K, disrupting downstream signaling.

Key Cellular Consequences:

-

Inhibition of Substrate Phosphorylation: AT7867 treatment leads to a marked decrease in the phosphorylation of direct Akt substrates, such as GSK3β, and downstream targets of p70S6K, like the S6 ribosomal protein (S6RP).[1] This serves as a reliable pharmacodynamic biomarker of the compound's activity in both in vitro and in vivo models.[3]

-

Induction of Apoptosis: By inhibiting the pro-survival Akt pathway, AT7867 induces apoptosis in various human cancer cell lines.[1] This is often confirmed by detecting markers such as cleaved PARP.[2] The de-repression of pro-apoptotic transcription factors like FKHR (FoxO1a) and FKHRL1 (FoxO3a) is also a contributing factor.[2]

-

Inhibition of Cell Proliferation: As demonstrated by the IC50 values in Table 2, AT7867 effectively halts the proliferation of a range of cancer cells, particularly those with mutations in PTEN or PIK3CA that lead to a constitutively active Akt pathway.[2]

-

Cell Cycle Arrest: In some contexts, such as in colorectal cancer stem-like cells, AT7867 has been shown to induce G2/M phase arrest.[7][8]

Caption: Workflow for determining AT7867's effect on cell viability.

Emerging Roles: Pancreatic Progenitor Cell Differentiation

Recent research has uncovered a novel application for AT7867 beyond oncology. Studies have shown that AT7867 treatment can significantly enhance the differentiation of human induced pluripotent stem cells (iPSCs) into pancreatic progenitor (PP) cells.[9][10] It increases the percentage of key progenitor markers such as PDX1+, NKX6.1+, and GP2+.[9][10][11] Interestingly, this effect appears to be driven by improved differentiation rather than increased proliferation.[9] This finding suggests a potential role for AT7867 in developing cell-based therapies for conditions like type 1 diabetes.[12]

Caption: Logical overview of AT7867's primary cellular effects.

Experimental Protocols

In Vitro Kinase Assay (Radiometric Filter Binding)

This assay quantifies the ability of AT7867 to inhibit the enzymatic activity of a target kinase.

-

Principle: Measures the incorporation of radiolabeled phosphate from [γ-33P]ATP into a specific peptide substrate by the kinase.

-

Methodology:

-

Prepare a reaction mixture containing the purified kinase (e.g., Akt2, PKA, or p70S6K), a known peptide substrate, and a buffer solution with necessary cofactors like MgCl2.[6]

-

Add varying concentrations of AT7867 or a vehicle control (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction for a defined period (e.g., 20-60 minutes) at a controlled temperature.[6]

-

Stop the reaction and spot the mixture onto a phosphocellulose filter paper.

-

Wash the filters extensively to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

-

Calculate the percentage of inhibition at each AT7867 concentration relative to the vehicle control to determine the IC50 value.[2][6]

-

Cell Viability / Proliferation Assay (MTS/Tetrazolium-Based)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Principle: Viable cells contain dehydrogenase enzymes that reduce a tetrazolium compound (like MTS) into a colored formazan product, which can be quantified by measuring its absorbance.

-

Methodology:

-

Seed cells (e.g., MCF-7, HCT116) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include wells with vehicle control (e.g., DMSO) and wells with media only (blank).

-

Incubate the plate for a specified duration, typically 72 hours, under standard cell culture conditions.[13]

-

Add the MTS reagent (or a similar tetrazolium compound like XTT or WST-1) to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours, allowing for the color change to develop.

-

Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[13]

-

After subtracting the blank, normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

-

Western Blotting for Phospho-Protein Analysis

This technique is used to detect changes in the phosphorylation status of specific proteins within the Akt signaling pathway following AT7867 treatment.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of a target protein (e.g., Akt, GSK3β, S6RP).

-

Methodology:

-

Culture cells to ~80% confluency and treat with AT7867 at desired concentrations for a specific time.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Akt Ser473, anti-phospho-GSK3β).[3][14]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading.

-

Conclusion

This compound is a well-characterized inhibitor of the Akt and p70S6K signaling pathways. Its cellular effects are profound, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in a variety of cancer models.[1] The compound's clear mechanism of action and quantifiable effects on downstream biomarkers make it a valuable tool for cancer research.[3] Furthermore, emerging studies highlighting its role in promoting pancreatic progenitor cell differentiation open up new and exciting avenues for its potential application in regenerative medicine.[9][10] The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals exploring the therapeutic potential of AT7867.

References

- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. p70S6 kinase mediates breast cancer cell survival in response to surgical wound fluid stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AT7867 | S6 Kinase | PKA | Akt | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Small molecule AT7867 proliferates PDX1-expressing pancreatic progenitor cells derived from human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. thno.org [thno.org]

- 14. Inhibition of Akt phosphorylation attenuates resistance to TNF-α cytotoxic effects in MCF-7 cells, but not in their doxorubicin resistant derivatives - PMC [pmc.ncbi.nlm.nih.gov]

AT7867 Dihydrochloride: A Novel Small Molecule for Enhancing Pancreatic Progenitor Cell Differentiation

An In-depth Technical Guide for Researchers and Drug Development Professionals

The generation of pure and functional pancreatic progenitor (PP) cells from human pluripotent stem cells (hPSCs) is a critical step in the development of cell-based therapies for diabetes. Recent research has identified AT7867 dihydrochloride, a potent inhibitor of AKT and p70 S6 kinase (p70S6K), as a key small molecule that significantly enhances the efficiency of this differentiation process. This technical guide provides a comprehensive overview of the role of AT7867 in pancreatic progenitor cell differentiation, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and workflows.

Quantitative Data Summary

The addition of AT7867 to established differentiation protocols has been shown to dramatically increase the yield of desired pancreatic progenitor cells. The following tables summarize the key quantitative findings from studies investigating the effects of AT7867.

| Cell Population | Control (-AT7867) | With AT7867 | p-value | Reference |

| PDX1+/NKX6.1+ PP Cells | 50.9% (IQR: 48.9%-53.8%) | 90.8% (IQR: 88.9%-93.7%) | 0.0021 | [1][2][3] |

| PDX1+/GP2+ PP Cells | 39.2% (IQR: 36.7%-44.1%) | 90.0% (IQR: 88.2%-93.6%) | 0.0021 | [1][2][3] |

Table 1: Effect of AT7867 on the generation of pancreatic progenitor (PP) cells expressing key markers PDX1, NKX6.1, and GP2. Data are presented as median with interquartile range (IQR).

| Gene | Expression Change with AT7867 | p-value | Reference |

| PDX1 | Upregulated | 0.0001 | [1][3][4] |

| NKX6.1 | Upregulated | 0.0005 | [1][3][4] |

| GP2 | Upregulated | 0.002 | [1][3][4] |

| PODXL | Downregulated | < 0.0001 | [1][3][4] |

| TBX2 | Downregulated | < 0.0001 | [1][3][4] |

Table 2: Transcriptional changes in key pancreatic progenitor and off-target genes following treatment with AT7867.

Experimental Protocols

The following is a representative multi-stage protocol for the differentiation of human iPSCs into pancreatic progenitors, incorporating the use of AT7867. This protocol is based on modifications of previously published methods.

Stage 1: Definitive Endoderm Formation (Days 0-2)

-

Day 0: Seed human iPSCs. Begin differentiation by replacing the maintenance medium with Day 0 differentiation medium.

-

Days 1-2: Gently remove any dead cells and replace with fresh Day 1-2 differentiation medium.

Stage 2: Primitive Gut Tube Formation (Days 3-5)

-

On Day 3, successful differentiation into definitive endoderm should be confirmed by checking for high expression of markers such as CXCR4 and CD117 (c-Kit).

-

Replace the medium with a medium formulated to promote primitive gut tube formation.

Stage 3: Posterior Foregut Endoderm Formation

-

Culture the cells in a medium containing factors that induce patterning towards the posterior foregut, the developmental precursor to the pancreas.

Stage 4: Pancreatic Progenitor Induction (with AT7867)

-

This stage is critical for the specification of pancreatic progenitors.

-

The medium is supplemented with factors that promote pancreatic lineage commitment.

-

AT7867 Treatment: AT7867 is added during this stage to enhance the differentiation and purity of the PDX1+/NKX6.1+ pancreatic progenitor population. While the original research does not specify the exact concentration, it is crucial to optimize this based on the cell line and specific laboratory conditions.

Signaling Pathways and Experimental Workflows

Signaling Pathway of AT7867 in Pancreatic Progenitor Differentiation

AT7867 is an inhibitor of the serine/threonine kinase AKT and the downstream p70 S6 Kinase (p70S6K). The AKT signaling pathway is a crucial regulator of cell survival, proliferation, and differentiation. In the context of pancreatic development, inhibition of this pathway by AT7867 appears to steer progenitor cells more efficiently towards a pancreatic fate.

Caption: AT7867 inhibits AKT and p70S6K, promoting pancreatic gene expression.

Experimental Workflow for Pancreatic Progenitor Differentiation

The differentiation of iPSCs into pancreatic progenitors is a multi-stage process that mimics embryonic development. The inclusion of AT7867 in the final stage is a key optimization for achieving a highly pure population of target cells.

Caption: Multi-stage workflow for iPSC differentiation to pancreatic progenitors.

Conclusion

This compound has emerged as a valuable tool for researchers and those in the field of regenerative medicine. Its ability to significantly enhance the differentiation of human pluripotent stem cells into a more homogenous population of pancreatic progenitors addresses a key challenge in the field. The targeted inhibition of the AKT/p70S6K signaling pathway provides a clear mechanism of action, and the integration of this small molecule into existing protocols offers a straightforward method for improving the efficiency and purity of pancreatic progenitor cell generation. This advancement holds significant promise for the future of diabetes cell therapy and in vitro disease modeling.

References

Methodological & Application

AT7867 Dihydrochloride: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7867 dihydrochloride is a potent, ATP-competitive small molecule inhibitor targeting the AGC kinase family, with primary activity against Akt (also known as protein kinase B or PKB) and p70 ribosomal S6 kinase (p70S6K).[1][2] Akt is a critical serine/threonine kinase downstream of PI3K, playing a pivotal role in cellular processes such as cell growth, proliferation, survival, and metabolism.[2][3] The dysregulation of the PI3K/Akt pathway is a common feature in many human cancers. AT7867 inhibits all three isoforms of Akt (Akt1, Akt2, and Akt3) and also demonstrates potent inhibition of p70S6K and Protein Kinase A (PKA).[1][4] By blocking the kinase activity of Akt, AT7867 prevents the phosphorylation of downstream substrates, including glycogen synthase kinase 3 beta (GSK3β) and the pro-apoptotic transcription factors of the FOXO family, leading to cell growth inhibition and apoptosis.[1][2]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of AT7867, including a cell-free kinase assay, a cell viability assay, and a Western blot analysis to measure the inhibition of Akt signaling in cells.

Data Presentation

In Vitro Kinase Inhibitory Activity of AT7867

AT7867 demonstrates potent inhibitory activity against Akt isoforms and other related kinases in cell-free assays.

| Kinase Target | IC50 (nM) |

| Akt1 | 32 |

| Akt2 | 17 |

| Akt3 | 47 |

| p70S6K | 85 |

| PKA | 20 |

Data sourced from Selleck Chemicals and MedchemExpress.[1][4]

Cellular Antiproliferative Activity of AT7867

AT7867 effectively inhibits the proliferation of various human cancer cell lines, with particular potency in lines harboring PTEN mutations or PIK3CA mutations.

| Cell Line | Cancer Type | IC50 (µM) |

| MES-SA | Uterine Sarcoma | 0.94 |

| MCF-7 | Breast Cancer | 1.86 |

| HCT116 | Colon Cancer | 1.76 |

| MDA-MB-468 | Breast Cancer | 2.26 |

| HT29 | Colon Cancer | 3.04 |

| U87MG | Glioblastoma | 8.22 |

| PC-3 | Prostate Cancer | 10.37 |

| DU145 | Prostate Cancer | 11.86 |

Data sourced from Selleck Chemicals.[1]

Signaling Pathway and Experimental Workflow

AT7867 Mechanism of Action

The following diagram illustrates the signaling pathway inhibited by AT7867.

Caption: AT7867 inhibits Akt and p70S6K, blocking downstream signaling for proliferation and survival.

In Vitro Assay Workflow

The following diagram outlines the general workflow for evaluating AT7867 in vitro.

Caption: A general workflow for the in vitro evaluation of AT7867.

Experimental Protocols

Cell-Free Kinase Assay (Radiometric Filter Binding Format)

This protocol is a general guideline for determining the IC50 of AT7867 against Akt and p70S6K.

Materials:

-

Recombinant human Akt1, Akt2, Akt3, and p70S6K enzymes

-

Appropriate kinase-specific peptide substrate

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

-

[γ-³³P]ATP

-

This compound dissolved in DMSO

-

96-well plates

-

Filter mats

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of AT7867 in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

In a 96-well plate, add the kinase, peptide substrate, and AT7867 solution.

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 40-60 minutes).

-

Stop the reaction by adding 3% phosphoric acid.

-

Transfer the reaction mixture to a filter mat.

-

Wash the filter mat multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity inhibition for each AT7867 concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the AT7867 concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of AT7867 on the viability of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, U87MG)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of AT7867 in a complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of AT7867. Include a DMSO vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the AT7867 concentration.

Western Blot Analysis of Akt Phosphorylation

This protocol is for detecting the inhibition of Akt signaling by AT7867 in whole-cell lysates.

Materials:

-

Human cancer cell lines (e.g., U87MG)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-pan-Akt

-

Rabbit anti-phospho-GSK3β (Ser9)

-

Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of AT7867 for 1-2 hours. Include a DMSO vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with other primary antibodies.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

References